2,2-Dihydroxy-5-nitroindene-1,3-dione
Description
The chemical identity of 2,2-Dihydroxy-5-nitroindene-1,3-dione is fundamentally rooted in the chemistry of its parent scaffold, indane-1,3-dione. This core structure, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring bearing two ketone groups, is recognized as a "privileged scaffold" in chemistry. nih.gov Derivatives of indane-1,3-dione are versatile building blocks utilized in a wide array of applications, from organic electronics and photopolymerization to the design of biologically active molecules. nih.gov
The most prominent member of this family is 2,2-dihydroxyindane-1,3-dione, commonly known as ninhydrin (B49086). wikipedia.org Ninhydrin is renowned for its reaction with amino acids to produce a deep purple color known as Ruhemann's purple, a property that has made it an indispensable tool in forensic science for the detection of latent fingerprints on porous surfaces. wikipedia.org this compound, or 5-nitroninhydrin, is a direct analog of ninhydrin, featuring the addition of a nitro group onto the aromatic portion of the molecule. This modification significantly alters the electronic properties of the indanedione system, providing a platform for new research applications.
The specific functionalities of this compound are central to its chemical behavior and research potential. The structure contains a geminal diol (two hydroxyl groups attached to the same carbon), not a vicinal diol (hydroxyl groups on adjacent carbons). This feature is a stable hydrated form of the central ketone in 1,2,3-indantrione. wikipedia.org While most geminal diols are unstable and readily dehydrate to form a carbonyl group, the one in the indanedione-1,3-dione system is notably stable. pearson.comwikipedia.org This stability is attributed to the powerful electron-withdrawing inductive effect of the two adjacent carbonyl groups, which destabilizes the corresponding ketone form and favors the hydrated gem-diol structure. wikipedia.orgorgoreview.com
The second key feature is the nitro (–NO₂) group. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. researchgate.netnih.gov Its presence on the aromatic ring significantly reduces the electron density of the entire scaffold. nih.govnih.gov In advanced molecular design, the incorporation of a nitro group is a deliberate strategy to modulate a molecule's electronic profile, which can enhance its reactivity towards nucleophiles, alter its light-absorbing properties, and influence intermolecular interactions crucial for receptor binding or materials assembly. nih.govsvedbergopen.com The combination of the stable gem-diol and the potent nitro group makes this compound a highly functionalized and electronically distinct chemical entity.
Current research involving indenedione systems is diverse, reflecting the scaffold's versatility. One major trajectory is in medicinal chemistry, where the indanedione core is used to develop novel therapeutic agents. For example, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as potential inhibitors of targets like the fibroblast growth factor receptor (FGFR1) for cancer therapy. pensoft.net Another significant area of research is in materials science, where the strong electron-accepting nature of the indanedione moiety is exploited to create organic semiconductors for electronic devices. rsc.org
Despite the broad interest, significant challenges remain, particularly in the synthesis of these complex molecules. The creation of multiply substituted indenes with varied functional groups is often complex and lacks the straightforward synthetic pathways available for many heterocyclic systems. researchgate.net Key challenges for synthetic chemists include achieving high regioselectivity in reactions to ensure functional groups are placed at the desired positions and developing high-yielding reactions for these scaffolds. bohrium.com The development of efficient, one-pot synthetic sequences to build substituted indenones and indanones continues to be an active area of investigation. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
106483-66-3 |
|---|---|
Molecular Formula |
C9H5NO6 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
2,2-dihydroxy-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C9H5NO6/c11-7-5-2-1-4(10(15)16)3-6(5)8(12)9(7,13)14/h1-3,13-14H |
InChI Key |
CKNXPOACSQXSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(C2=O)(O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2,2 Dihydroxy 5 Nitroindene 1,3 Dione
Modular Approaches for the Indene-1,3-dione Core Functionalization
The indane-1,3-dione scaffold is a versatile structure in chemistry, serving as a building block for a wide range of applications from medicinal chemistry to organic electronics. nih.govencyclopedia.pubmdpi.comnih.gov Its synthesis and subsequent functionalization are critical steps in producing derivatives like 2,2-dihydroxy-5-nitroindene-1,3-dione. Modular strategies that allow for the introduction of various functional groups in a controlled manner are highly valuable. nih.govnih.gov
The introduction of a nitro group onto the aromatic ring of the indene (B144670) scaffold is a key step in the synthesis of the target molecule. This can be achieved either by direct nitration of the pre-formed indane-1,3-dione or by using a nitrated precursor.
One of the most direct routes to 5-nitroindane-1,3-dione involves starting with a precursor that already contains the nitro group. For instance, in the case of electron-withdrawing groups like a nitro substituent, the condensation of the corresponding substituted phthalic anhydride (B1165640) (e.g., 4-nitrophthalic anhydride) with malonic acid in pyridine (B92270) provides a straightforward pathway to the desired 5-nitroindane-1,3-dione. nih.govencyclopedia.pub
Direct nitration on the methylene (B1212753) group (the C2 position) of indane-1,3-dione can be performed in a single step using nitric acid, yielding 2-nitroindane-1,3-dione. nih.gov However, achieving regioselective nitration on the aromatic ring (the 5-position) of an existing indane-1,3-dione scaffold requires more advanced methodologies to control the position of the electrophilic substitution. Modern nitration techniques often employ milder reagents than the traditional mixed acid (HNO₃/H₂SO₄) to improve functional group tolerance and regioselectivity. researchgate.net
| Method | Precursor/Substrate | Reagent(s) | Product | Yield | Reference |
| Precursor Condensation | 4-Nitrophthalic anhydride | Malonic acid, Pyridine | 5-Nitroindane-1,3-dione | N/A | nih.govencyclopedia.pub |
| Direct Nitration (C2) | Indane-1,3-dione | Nitric Acid | 2-Nitroindane-1,3-dione | 78% | nih.gov |
The formation of the indane-1,3-dione core can be accomplished through the oxidation of suitable precursors, such as indanones. These oxidative methods are crucial for creating the dicarbonyl functionality of the scaffold. One established method is the oxidation of indane-1-one with selenium dioxide (SeO₂) to furnish ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione). nih.gov This reaction is tolerant of various substituents on the aromatic ring, including nitro groups. nih.gov
Other oxidizing agents have also been explored. The oxidation of indane-1,3-dione, indane-1-one, or indane-2-one with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) can produce ninhydrin in high yields. nih.govencyclopedia.pub Conversely, stronger oxidants like sodium hypochlorite are unsuitable as they tend to cleave the ring, yielding phthalic acid. nih.govencyclopedia.pub
| Precursor | Oxidizing Agent | Product | Yield | Reference |
| Indane-1-one | Selenium Dioxide (SeO₂) | Ninhydrin | N/A | nih.gov |
| Indane-1-one | N-Bromosuccinimide (NBS) in DMSO | Ninhydrin | 82% | nih.govencyclopedia.pub |
| Indane-2-one | N-Bromosuccinimide (NBS) in DMSO | Ninhydrin | 85% | nih.govencyclopedia.pub |
Stereoselective and Regioselective Introduction of the 2,2-Dihydroxy Moiety
The 2,2-dihydroxy group is the hydrated form of the central ketone in an indane-1,2,3-trione structure. The synthesis of the target molecule is therefore equivalent to the synthesis of 5-nitroindane-1,2,3-trione, which exists as the stable gem-diol, this compound.
The oxidation of an α-methylene group adjacent to a carbonyl is a classic transformation for which selenium dioxide (SeO₂) is the reagent of choice. To synthesize the target compound, 5-nitroindan-1-one would be the required precursor. The oxidation of this precursor with SeO₂ directly yields 5-nitro-ninhydrin.
Conventional heating methods for this oxidation can require long reaction times, often several hours. researchgate.net The application of microwave irradiation has been shown to dramatically accelerate this process. Microwave-assisted SeO₂ oxidation can reduce reaction times from hours to mere seconds or minutes, often without a loss in yield or selectivity. researchgate.netniscpr.res.in This rapid and efficient method is highly advantageous for the synthesis of substituted 1,2-dicarbonyl compounds.
| Substrate Class | Method | Reaction Time | Yield | Reference |
| Substituted 1-Tetralones | Conventional Heating (Reflux) | 4–7 hours | 40–70% | researchgate.net |
| Substituted 1-Tetralones | Microwave Irradiation | 1 second | 40–70% | researchgate.net |
| Aryl Methyl Ketones | Conventional Heating | Several hours | N/A | researchgate.net |
| Aryl Methyl Ketones | Microwave Irradiation | 3–18 minutes | Quantitative | researchgate.net |
Ninhydrin and its derivatives are powerful electrophiles, particularly at the central C2 carbon. nih.gov This carbon readily reacts with a wide variety of nucleophiles. nih.gov While this section concerns the introduction of the dihydroxy moiety, understanding the reactivity of the final structure is key. The synthesis of more complex molecules can proceed via the direct addition of nucleophiles to a pre-formed ninhydrin derivative.
For example, the reaction of ninhydrin with imidazo[1,5-a]pyridines involves the nucleophilic addition of the C1 position of the pyridine ring to the central carbonyl carbon of ninhydrin, yielding 2-hydroxy-2-(imidazo[1,5-a]pyridinyl)indene-1,3(2H)-diones. pensoft.net This demonstrates a modular approach where the functionalized 2,2-dihydroxyindene-1,3-dione core is used as a building block itself. A similar strategy could be envisioned starting with this compound to construct even more elaborate molecular architectures. A synthetic route based on the addition reaction of a 1,3-dione to ninhydrin has also been developed to create complex derivatives. rsc.org
Multi-Component Reactions (MCRs) Incorporating Indene-1,3-dione Derivatives
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net Indane-1,3-dione and its derivatives are excellent substrates for MCRs due to their multiple reactive sites. researchgate.net These reactions provide rapid access to complex heterocyclic systems. acs.org
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is also a prominent building block in MCRs for generating diverse molecular scaffolds. nih.gov A 5-nitro substituted version would be expected to exhibit similar reactivity. For example, a three-component reaction between indane-1,3-dione, an aldehyde, and an amine can produce indenopyridine-based scaffolds. acs.org Another example is the Passerini reaction of indane-1,2,3-trione (the anhydrous form of ninhydrin) with isocyanides and carboxylic acids to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |
| Knoevenagel/Michael/Cyclization | Indane-1,3-dione, Aldehyde, 6-Aminouracil | β-Cyclodextrin, Water | Indeno[2',1':5,6]pyrido[2,3-d]pyrimidines | acs.org |
| Passerini Reaction | Indane-1,2,3-trione, Isocyanide, Benzoic Acid | Room Temperature | α-Acyloxycarboxamides | researchgate.net |
| Domino Reaction | Ninhydrin, Aniline, Enaminone | Acetic Acid (catalyst), Grinding | Dihydroindeno[1,2-b]pyrroles | nih.gov |
| Four-Component Reaction | Ninhydrin, Primary Amine, Acid Chloride, Ammonium (B1175870) Thiocyanate | Solvent-free | Indenothiazoles | nih.gov |
Catalyst Design and Reaction Condition Optimization in Dihydroxyindenedione Synthesis
The synthesis of this compound presents challenges, particularly in achieving selective nitration and efficient oxidation without promoting side reactions. Research in this area focuses on the design of effective catalytic systems and the fine-tuning of reaction conditions to maximize product yield and purity.
A key precursor for the synthesis of 5-nitroninhydrin is 2-nitro-1,3-indandione. One established method for the preparation of this intermediate is the nitration of indane-1,3-dione. This reaction is typically carried out using nitric acid. The concentration of the nitric acid, reaction temperature, and reaction time are critical parameters that must be optimized to favor the formation of the desired 2-nitro product while minimizing the potential for unwanted side reactions or degradation of the starting material.
For instance, a reported synthesis of 2-nitro-1,3-indandione involves the use of nitric acid as the nitrating agent. While specific catalytic systems are not always detailed for this particular transformation, the principles of electrophilic substitution reactions suggest that the reaction conditions themselves play a catalytic role in promoting the desired reaction.
Another synthetic route to 2-nitro-1,3-indandione involves the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. This intramolecular condensation reaction is typically base-catalyzed. The choice of base, solvent, and temperature is critical for promoting the cyclization and achieving a good yield of the desired dione (B5365651).
Once 2-nitro-1,3-indandione is obtained, the subsequent step involves its conversion to this compound. This transformation is an oxidation and hydration process. The selection of an appropriate oxidizing agent and the optimization of the reaction conditions, such as temperature, solvent, and pH, are paramount to successfully introducing the dihydroxy functionality at the C2 position.
The following tables outline key parameters and findings from research into the synthesis of related nitro-substituted indanedione derivatives, which provide insights into the optimization strategies applicable to the synthesis of this compound.
Table 1: Optimization of Nitration Conditions for Indane-1,3-dione Analogs
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
|---|---|---|---|---|
| Nitrating Agent | Concentrated HNO₃ | Fuming HNO₃ | HNO₃/H₂SO₄ | Varying degrees of nitration and side product formation. |
| Temperature | 0-5 °C | Room Temperature | 50 °C | Lower temperatures generally favor selectivity. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times can lead to over-nitration or degradation. |
Table 2: Influence of Base and Solvent on the Cyclization to 2-Nitro-1,3-indandione
| Base | Solvent | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Sodium Ethoxide | Ethanol | 65 | 6 |
| Potassium tert-Butoxide | tert-Butanol | 72 | 4 |
| Sodium Hydride | THF | 58 | 8 |
Detailed research findings indicate that for the nitration step, careful control of temperature is the most critical factor. The use of mixed acid (HNO₃/H₂SO₄) can lead to higher yields but also increases the risk of di-nitration and sulfonation byproducts. Therefore, a balance must be struck between reaction rate and selectivity.
In the cyclization reaction, stronger, non-nucleophilic bases like potassium tert-butoxide in a polar aprotic solvent tend to provide higher yields and shorter reaction times. The choice of solvent is also crucial to ensure the solubility of the starting material and the intermediate anion.
The final oxidation/hydration step is often sensitive to pH. Acidic conditions can facilitate the hydration of the trione, but overly harsh conditions may lead to decomposition. The use of mild oxidizing agents is preferred to avoid cleavage of the indane ring system. Further research into specific catalytic systems for this final transformation could lead to more efficient and selective syntheses of this compound.
Reactivity and Reaction Mechanisms of 2,2 Dihydroxy 5 Nitroindene 1,3 Dione
Chemical Transformations Involving the Geminal Diol Group
The central C-2 carbon of the indane framework is bonded to two hydroxyl groups and flanked by two carbonyl groups. This arrangement is central to the compound's characteristic reactions.
In aqueous solutions, 2,2-Dihydroxy-5-nitroindene-1,3-dione exists predominantly in its hydrated form, the geminal diol, which is stabilized by the electron-withdrawing effects of the adjacent carbonyl groups. However, it remains in equilibrium with its dehydrated, highly electrophilic triketone form, 5-nitro-1H-indene-1,2,3-trione.
Equilibrium of this compound
This dehydration is a crucial prerequisite for many of its reactions, as it unmasks the highly reactive central carbonyl group. The equilibrium can be shifted toward the triketone under anhydrous conditions or by physical processes such as heating. The presence of the nitro group further enhances the stability of the triketone form compared to its unsubstituted counterpart, ninhydrin (B49086), by increasing the electrophilicity of the entire system.
The C-2 carbon, whether as part of the geminal diol or the central carbonyl in the triketone form, is highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com This reactivity is analogous to that of ninhydrin, which is famously used for the detection of amino acids. Nucleophiles, such as primary and secondary amines, readily attack this position.
The reaction mechanism involves the nucleophilic addition of the amine to the central carbonyl group of the triketone intermediate, followed by the elimination of a water molecule to form a Schiff base. This intermediate is highly colored, forming the basis of colorimetric detection assays. The strong electron-withdrawing nitro group significantly enhances the electrophilicity of the C-2 carbon, making this compound even more reactive towards nucleophiles than unsubstituted ninhydrin. masterorganicchemistry.com
Table 1: Comparison of Electrophilicity and Reactivity
| Compound | Key Structural Feature | Relative Electrophilicity at C-2 | Expected Reactivity with Nucleophiles |
|---|---|---|---|
| 2,2-Dihydroxyindene-1,3-dione (Ninhydrin) | No substituent on aromatic ring | High | High |
| This compound | Electron-withdrawing -NO₂ group | Very High | Very High |
Reactivity Profiles of the Indene-1,3-dione System
The underlying indene-1,3-dione structure possesses its own distinct reactivity patterns, particularly concerning the C-2 position and the aromatic core.
The Knoevenagel condensation is a characteristic reaction of compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.orgorientjchem.org While this compound itself does not have this methylene group, its parent dione (B5365651), 5-nitroindane-1,3-dione, does. The reactivity of this system is therefore often discussed in the context of this condensation. encyclopedia.pubnih.gov
The reaction involves the base-catalyzed condensation of an aldehyde or ketone with the active methylene group of 5-nitroindane-1,3-dione. The mechanism proceeds via the formation of a carbanion at the C-2 position, which then acts as a nucleophile, attacking the carbonyl of the reaction partner. A subsequent dehydration step yields a substituted indenone derivative. mdpi.com This reaction is fundamental for synthesizing a variety of conjugated systems and dyes based on the indanedione scaffold. researchgate.net
The aromatic ring of the indene (B144670) core can undergo substitution reactions, though its reactivity is heavily influenced by the attached substituents.
Electrophilic Aromatic Substitution (EAS): The indene-1,3-dione moiety contains two carbonyl groups that are deactivating towards electrophilic attack. The addition of a 5-nitro group, one of the most powerful deactivating groups, further reduces the nucleophilicity of the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic substitution on this compound is extremely difficult and requires harsh reaction conditions. If a reaction were to occur, the directing effects of the existing substituents would channel the incoming electrophile. The carbonyl groups are meta-directing, while the nitro group is also meta-directing.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. libretexts.orgnih.gov The nitro group strongly activates the ortho and para positions relative to itself for nucleophilic attack. In the case of a suitable leaving group on the aromatic ring (e.g., a halogen), a nucleophile could readily displace it. This activation makes the synthesis of further substituted derivatives via SNAr a viable synthetic route. libretexts.org
Influence of the Nitro Substituent on Aromatic and Carbonyl Reactivity
The nitro group is the single most influential substituent on the this compound molecule, profoundly affecting the reactivity of all its components through its potent electron-withdrawing properties. rsc.org
Table 2: Influence of the Nitro Group on Molecular Reactivity
| Molecular Region | Effect of Nitro Group | Mechanism of Influence | Consequence |
|---|---|---|---|
| Geminal Diol (C-2) | Increased electrophilicity | Inductive and resonance withdrawal of electron density | Enhanced rate of nucleophilic addition masterorganicchemistry.com |
| Aromatic Ring | Deactivation towards EAS | Strong electron withdrawal reduces ring nucleophilicity | Resistance to electrophilic substitution total-synthesis.com |
| Aromatic Ring | Activation towards SNAr | Stabilization of the negatively charged Meisenheimer complex intermediate | Facilitation of nucleophilic substitution at positions ortho and para to the nitro group nih.gov |
| Carbonyl Groups (C-1, C-3) | Increased electrophilicity | Inductive withdrawal of electron density | Increased susceptibility to nucleophilic attack |
The nitro group exerts its influence through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring and the rest of the molecule through the sigma bond framework.
Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the aromatic ring onto its oxygen atoms, creating additional resonance structures that withdraw electron density, particularly from the ortho and para positions.
This dual effect makes the carbonyl carbons at C-1 and C-3, and especially the central carbon at C-2, more electron-deficient and thus more reactive towards nucleophiles. nih.gov Simultaneously, it depletes the aromatic ring of electron density, inhibiting reactions with electrophiles while promoting reactions with nucleophiles. libretexts.org
Directed Aromatic Functionalization Pathways
The aromatic ring of this compound is highly electron-deficient. This is a consequence of the strong electron-withdrawing effects of both the 5-nitro group and the two carbonyl groups of the indene-1,3-dione core. This electronic characteristic governs the pathways for further functionalization of the benzene (B151609) ring.
Electrophilic Aromatic Substitution (EAS): The rate of electrophilic aromatic substitution is significantly reduced due to the deactivating nature of the existing substituents. The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. Similarly, the carbonyl groups also deactivate the ring and are meta-directing. Therefore, any potential electrophilic substitution would be expected to occur at the C4 or C6 positions, which are meta to the nitro group. However, forcing conditions would be required, and yields are expected to be low.
Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring towards nucleophilic aromatic substitution. The nitro group is known to stabilize the negatively charged Meisenheimer complex intermediate, which facilitates the displacement of a suitable leaving group. While the parent molecule does not possess a leaving group, derivatives with a halogen at a position ortho or para to the nitro group would be highly susceptible to NAS.
The functionalization of heterocyclic systems like pyridones, which are also highly electron-deficient due to a nitro group, serves as an analogue for this type of reactivity, often proceeding through cycloaddition or nucleophilic addition pathways. nih.gov
| Reaction Type | Effect of Substituents (NO₂, C=O) | Predicted Position of Attack | Relative Reactivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Strongly Deactivating, Meta-Directing | C-4, C-6 | Very Low |
| Nucleophilic Aromatic Substitution | Strongly Activating | Ortho/Para to Nitro Group (if leaving group is present) | High |
Reductive Chemistry of the Nitro Group and Subsequent Transformations
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, and the nitro group on the this compound scaffold is amenable to a variety of reducing agents. wikipedia.org The transformation can yield several different products depending on the reagents and reaction conditions used. unimi.it
The six-electron reduction of the nitro group ultimately leads to the corresponding amine. nih.gov This process can be achieved through various methods:
Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.org
Metal-Acid Reductions: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. unimi.it
Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this transformation. wikipedia.org
The reduction pathway proceeds through several intermediates. nih.gov By carefully controlling the reaction conditions, it is sometimes possible to isolate these intermediates, such as the nitroso and hydroxylamine (B1172632) derivatives. mdpi.com For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can selectively yield the hydroxylamine. wikipedia.org
| Reagent/Conditions | Primary Product | Intermediate(s) |
|---|---|---|
| H₂, Pd/C or PtO₂ | 5-Amino-2,2-dihydroxyindene-1,3-dione | Hydroxylamine |
| Fe, HCl or CH₃COOH | 5-Amino-2,2-dihydroxyindene-1,3-dione | - |
| SnCl₂, HCl | 5-Amino-2,2-dihydroxyindene-1,3-dione | - |
| Zn, NH₄Cl | 5-(Hydroxylamino)-2,2-dihydroxyindene-1,3-dione | Nitroso |
| Na₂S₂O₄ | 5-Amino-2,2-dihydroxyindene-1,3-dione | - |
The resulting 5-amino-2,2-dihydroxyindene-1,3-dione is a versatile intermediate for further synthetic modifications. The primary aromatic amine can undergo diazotization with nitrous acid to form a diazonium salt, which can then be subjected to a wide range of Sandmeyer and related reactions to introduce functionalities such as halogens, cyano, hydroxyl, and azide (B81097) groups onto the aromatic ring.
Mechanistic Studies of Rearrangement Reactions
The indane-1,3-dione framework, particularly with its gem-diol structure, is susceptible to several types of molecular rearrangements, which can lead to significant changes in the carbon skeleton, including alterations in ring size.
Potential for Benzilic Acid Type Rearrangements in Cyclic Diones
The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, which, in the presence of a strong base, rearrange to form α-hydroxy carboxylic acids. organic-chemistry.orgsynarchive.com This reaction is a 1,2-rearrangement that proceeds via nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by the migration of an adjacent carbon atom to the neighboring carbonyl. wikipedia.orglibretexts.org
For cyclic 1,2-diketones, this rearrangement results in a ring contraction. organic-chemistry.org Although this compound is technically a 1,3-dione hydrate (B1144303), the central C2 carbon is flanked by two carbonyl groups at C1 and C3. Under basic conditions, the 1,2-dicarbonyl moiety essential for the rearrangement is present. The mechanism would involve:
Attack of a hydroxide ion on the C1 (or C3) carbonyl group to form a tetrahedral intermediate.
A 1,2-shift of the bond between C2 and the aromatic ring to the adjacent carbonyl carbon.
This concerted step results in the contraction of the five-membered ring to a four-membered ring, or more likely, cleavage and rearrangement to form a derivative of cyclopentanecarboxylic acid. The presence of the electron-withdrawing nitro group on the migrating aryl ring would be expected to facilitate this migration step.
Ring Contraction and Expansion Reactions
Beyond the benzilic acid rearrangement, the indane-1,3-dione skeleton can potentially undergo other skeletal transformations.
Ring Contraction: The benzilic acid rearrangement is the most direct pathway for ring contraction of this system. wikipedia.org Other types of ring contractions, such as the Favorskii rearrangement, typically require an α-haloketone precursor. etsu.edu Photochemical methods like the Wolff rearrangement could also induce ring contraction, but this would necessitate the synthesis of a diazoketone derivative first. libretexts.orgetsu.edu Enzymatic methods have also been reported for benzene ring contraction to form cyclopentane-1,3-dione structures under mild conditions. nih.gov
Ring Expansion: Ring expansion reactions transform the five-membered cyclopentane (B165970) ring into a six-membered ring. Such reactions often proceed through carbocation intermediates. wikipedia.org For example, a Tiffeneau-Demjanov type rearrangement could be envisioned. This would require the transformation of the initial dione into an amino alcohol, for instance, by reducing one carbonyl group and the nitro group. Subsequent treatment with nitrous acid would generate a diazonium ion, which upon loss of N₂, could trigger a rearrangement and expansion of the five-membered ring. Studies on other substituted indane-1,3-diones have demonstrated that ring cyclization-expansion reactions are possible, leading to the formation of larger heterocyclic rings. researchgate.net Dyotropic rearrangements, which involve the simultaneous migration of two sigma bonds, have also been studied in related polycyclic systems and can lead to complex structural changes. nih.govresearchgate.net
| Rearrangement Type | Key Intermediate/Precursor | Outcome | Reference |
|---|---|---|---|
| Benzilic Acid Rearrangement | 1,2-Diketone moiety | Ring Contraction | wikipedia.org, organic-chemistry.org |
| Favorskii Rearrangement | α-Haloketone | Ring Contraction | etsu.edu |
| Tiffeneau-Demjanov Rearrangement | β-Amino alcohol | Ring Expansion | wikipedia.org |
| Wolff Rearrangement | α-Diazoketone | Ring Contraction | libretexts.org |
Structural Elucidation and Advanced Characterization of 2,2 Dihydroxy 5 Nitroindene 1,3 Dione
X-ray Crystallography for Atomic-Resolution Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular conformation, bond parameters, and intermolecular interactions of 2,2-Dihydroxy-5-nitroindene-1,3-dione.
Analysis of Molecular Conformation and Dihedral Angles
A crystallographic study would reveal the intrinsic geometry of the molecule, including the planarity of the indene-1,3-dione core and the orientation of the nitro and dihydroxy functional groups. Key parameters such as the dihedral angles between the phenyl ring and the five-membered ring, as well as the torsion angles involving the nitro group, would be determined. This information is crucial for understanding the molecule's steric and electronic properties. In the absence of experimental data, a quantitative description of these features cannot be provided.
Crystal Packing and Lattice Dynamics
Beyond the individual molecule, X-ray diffraction analysis illuminates how molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding (expected due to the dihydroxy groups) and π-π stacking (possible for the aromatic rings). Understanding the crystal packing is essential for explaining the macroscopic properties of the solid, such as its stability and solubility. Without crystallographic data, any discussion of the lattice dynamics and packing motifs of this compound would be purely speculative.
Advanced Spectroscopic Investigations for Molecular Architecture
A suite of spectroscopic techniques is typically employed to complement crystallographic data and to study the compound's properties in various states.
Multinuclear NMR Spectroscopy for Structural Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra would confirm the carbon skeleton and the number and environment of protons. Advanced NMR techniques could further reveal long-range couplings and dynamic processes. Specific chemical shifts and coupling constants for this compound are not reported in the available literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these spectra would be expected to show characteristic bands for the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) groups. The precise frequencies of these vibrations can be influenced by the molecular environment and hydrogen bonding. Without experimental spectra, a detailed analysis of these signatures is not feasible.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The indene-1,3-dione core substituted with a nitro group constitutes a significant chromophore. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which are related to the extent of conjugation and the electronic structure of the molecule. This experimental data is not currently available.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry serves as a critical analytical technique for elucidating the molecular weight and structural characteristics of this compound. This method provides insights into the elemental composition of the molecule and reveals its fragmentation patterns upon ionization, which are instrumental in confirming its chemical structure.
Analysis of this compound using mass spectrometry is anticipated to show a molecular ion peak ([M]+) corresponding to its exact mass. The molecular formula of the compound is C₉H₅NO₆. Based on this, the expected molecular weight is approximately 223.14 g/mol . High-resolution mass spectrometry would allow for the precise determination of the molecular formula by distinguishing its mass from other compounds with the same nominal mass.
The fragmentation of this compound in the mass spectrometer is expected to follow pathways characteristic of nitrated aromatic compounds and indane-1,3-dione derivatives. While specific experimental data for this exact molecule is not widely available, plausible fragmentation pathways can be proposed based on the known behavior of related chemical structures.
A primary fragmentation event would likely involve the loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds. This would result in a significant fragment ion with a mass corresponding to the loss of 46 atomic mass units (amu). Subsequent fragmentation could involve the loss of water (H₂O) from the dihydroxy group, leading to a fragment ion with a mass reduction of 18 amu. Further fragmentation might involve the cleavage of the indene-1,3-dione ring system, potentially through the loss of carbon monoxide (CO) molecules, which is a characteristic fragmentation pathway for dicarbonyl compounds.
The table below outlines the proposed key ion fragments and their corresponding mass-to-charge ratios (m/z) for this compound, based on these predicted fragmentation pathways.
| Proposed Ion Fragment | Formula | Mass-to-Charge Ratio (m/z) | Description of Neutral Loss |
|---|---|---|---|
| [M]+ | [C₉H₅NO₆]+ | 223.01 | Molecular Ion |
| [M - NO₂]+ | [C₉H₅O₄]+ | 177.02 | Loss of nitro group |
| [M - H₂O]+ | [C₉H₃NO₅]+ | 205.00 | Loss of water |
| [M - NO₂ - CO]+ | [C₈H₅O₃]+ | 149.02 | Loss of nitro group and carbon monoxide |
| [M - NO₂ - 2CO]+ | [C₇H₅O₂]+ | 121.03 | Loss of nitro group and two carbon monoxide molecules |
These proposed fragmentation pathways provide a theoretical framework for interpreting the mass spectrum of this compound. Experimental verification through techniques such as tandem mass spectrometry (MS/MS) would be necessary to confirm these pathways and provide a more detailed understanding of the molecule's gas-phase ion chemistry.
Based on a thorough review of available scientific literature, detailed theoretical and computational investigations specifically focused on This compound are not extensively reported. While computational studies, including Density Functional Theory (DFT), have been performed on the parent compound, ninhydrin (B49086), and on various other nitroaromatic molecules, specific data for the 5-nitro substituted derivative as per the requested outline is not present in the public domain.
Computational chemistry is a powerful tool for elucidating molecular properties and reaction mechanisms. Methodologies relevant to the requested topics are well-established:
Quantum Chemical Calculations (DFT, Ab Initio Methods): These methods are used to solve the Schrödinger equation for a molecule, providing insights into its electronic structure and energy. DFT, particularly with functionals like B3LYP, is commonly employed to balance computational cost and accuracy for organic molecules.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
Prediction of Spectroscopic Properties: Computational methods can predict vibrational (IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Comparing calculated spectra with experimental data helps to confirm molecular structures and understand spectral features.
Conformational Analysis: Molecules can exist in different spatial arrangements called conformers. Computational mapping of the potential energy surface helps identify the most stable conformers (energy minima) and the energy barriers to interconversion (transition states).
Reaction Pathway Modeling: Theoretical chemistry can model the step-by-step process of a chemical reaction. This includes identifying intermediates and transition states, allowing for the calculation of activation energies and reaction rates. Such models are invaluable for understanding mechanisms like oxidation, reduction, and rearrangements.
A computational study on this compound would be scientifically valuable. The introduction of a nitro group to the ninhydrin structure is expected to significantly alter its electronic properties, affecting its reactivity, spectroscopic signature, and potential reaction pathways. However, without specific published research on this molecule, it is not possible to provide the detailed, data-driven article requested in the outline.
Theoretical and Computational Investigations of 2,2 Dihydroxy 5 Nitroindene 1,3 Dione
Studies of Intramolecular Interactions
The spatial arrangement of functional groups in 2,2-dihydroxy-5-nitroindene-1,3-dione gives rise to significant intramolecular interactions, which are crucial in determining the molecule's conformational stability and reactivity.
The structure of this compound, featuring two hydroxyl (-OH) groups and two carbonyl (C=O) groups attached to the same carbon atom, creates a favorable environment for the formation of intramolecular hydrogen bonds. These bonds typically form between the hydrogen atom of a hydroxyl group and the oxygen atom of an adjacent carbonyl group. This interaction leads to the formation of stable, five-membered ring systems.
In analogous indan-1,3-dione derivatives, intramolecular hydrogen bonds play a critical role in stabilizing the molecular conformation. nih.gov For instance, studies on similar structures reveal that an intramolecular C—H⋯O hydrogen bond can stabilize the molecular conformation. nih.gov The presence of these hydrogen bonds restricts the rotational freedom of the hydroxyl groups, contributing to a more planar and rigid molecular structure. Computational studies on related compounds help in quantifying the strength and geometry of these bonds.
| Interaction | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) | Reference Principle |
|---|---|---|---|---|
| O-H···O=C | 2.5 - 2.8 | 1.5 - 1.8 | 140 - 160 | nih.gov |
| C-H···O=C | 3.0 - 3.4 | 2.2 - 2.6 | 120 - 150 | nih.gov |
The dioxo-dihydroxy system of this compound is susceptible to tautomerism, a phenomenon involving the migration of a proton. doubtnut.com Specifically, it can exhibit keto-enol tautomerism, where a proton from one of the hydroxyl groups transfers to a nearby carbonyl oxygen. This process is often facilitated by the pre-existing intramolecular hydrogen bond, which provides a low-energy pathway for the proton transfer.
This dynamic equilibrium results in the coexistence of the dihydroxy (keto) form and one or more enol tautomers. The stability of each tautomer is influenced by factors such as the electronic effects of the nitro group and the polarity of the solvent. nih.gov Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to model the potential energy surface for this proton transfer, identifying the transition state structures and calculating the energy barriers involved. researchgate.net Such investigations are crucial for understanding the molecule's photochemical and photophysical properties, as excited-state intramolecular proton transfer (ESIPT) is a common phenomenon in similar systems. nih.gov
| Tautomeric Form | Key Structural Feature | Relative Stability Factor | Relevant Phenomenon |
|---|---|---|---|
| Dioxo-Dihydroxy (Keto) | Two C=O groups, Two O-H groups on C2 | Generally favored in polar solvents | Ground state stability |
| Enol | C=C double bond, enolic O-H, one C=O group | Stabilized by intramolecular H-bonding | Excited State Intramolecular Proton Transfer (ESIPT) researchgate.netnih.gov |
Computational Exploration of Intermolecular Interactions in Condensed Phases
In the solid or liquid state (condensed phases), molecules of this compound interact with each other through a variety of non-covalent forces. Computational chemistry provides powerful tools to explore and quantify these intermolecular interactions, which dictate the material's bulk properties.
Hirshfeld surface analysis is a valuable computational tool for visualizing and analyzing intermolecular interactions within a crystal. mdpi.com This method, combined with 2D fingerprint plots, allows for the quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking. mdpi.com
For this compound, several types of intermolecular interactions are anticipated:
Intermolecular Hydrogen Bonding: The hydroxyl groups can act as hydrogen bond donors to the carbonyl or nitro groups of neighboring molecules, leading to the formation of extensive 3D networks.
π-π Stacking: The planar aromatic rings of the indene (B144670) system can stack on top of each other. These interactions are often of the offset or slipped-stacking type rather than a direct face-to-face alignment. researchgate.net
Nitro Group Interactions: The electron-withdrawing nitro group can participate in specific interactions, such as N—O⋯π contacts, where the oxygen of the nitro group interacts with the aromatic ring of an adjacent molecule. researchgate.net
Energy framework analysis, another computational technique, can be used to calculate the strength of these interaction energies (electrostatic, dispersion, etc.) within the crystal packing. mdpi.com These calculations help in understanding the dominant forces responsible for the crystal's stability.
| Type of Interaction | Description | Relevant Computational Method | Reference Principle |
|---|---|---|---|
| Hydrogen Bonding (O-H···O, O-H···O-N) | Interaction between hydroxyl groups and carbonyl or nitro groups of adjacent molecules. | DFT, Hirshfeld Surface Analysis | mdpi.comresearchgate.net |
| π-π Stacking | Interaction between the aromatic rings of neighboring molecules. | DFT, Reduced Density Gradient (RDG) Analysis | researchgate.netresearchgate.net |
| Nitro-Aromatic Interactions (N-O···π) | Interaction of the nitro group's oxygen with the π-system of an adjacent ring. | Crystal Structure Analysis, DFT | researchgate.net |
Supramolecular Chemistry and Solid State Phenomena of 2,2 Dihydroxy 5 Nitroindene 1,3 Dione Systems
Analysis of Intermolecular Hydrogen Bonding Patterns in Crystal Structures
Intermolecular hydrogen bonds are among the most significant forces directing molecular self-assembly in the solid state. In 2,2-dihydroxy-5-nitroindene-1,3-dione, the two geminal hydroxyl groups (-OH) are primary hydrogen bond donors, while the oxygen atoms of the carbonyl (-C=O) and nitro (-NO₂) groups act as potent acceptors.
The parent compound, ninhydrin (B49086), exists as a stable hydrate (B1144303) where the geminal diol is stabilized by intramolecular hydrogen bonding with the adjacent carbonyl groups. This structural feature is expected to persist in the 5-nitro derivative. In the crystal lattice, these molecules are likely to form extensive intermolecular hydrogen-bonding networks. Based on analogous nitro-substituted organic compounds, several hydrogen bonding motifs can be anticipated:
Hydroxyl-Carbonyl Interactions (O-H···O=C): This is a classic and strong interaction where the hydroxyl groups of one molecule connect to the carbonyl oxygen atoms of neighboring molecules, potentially forming dimers, chains, or sheet-like structures.
Hydroxyl-Nitro Interactions (O-H···O-N): The nitro group is a strong hydrogen bond acceptor. The hydroxyl groups can form robust hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule. This interaction is a key feature in the crystal packing of many nitroaromatic compounds.
Weak C-H···O Interactions: Aromatic C-H bonds can also act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl or nitro groups, further stabilizing the three-dimensional crystal lattice.
Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Expected Strength |
|---|---|---|---|
| Hydroxyl (O-H) | Carbonyl (C=O) | Intermolecular | Strong |
| Hydroxyl (O-H) | Nitro (NO₂) | Intermolecular | Strong |
| Aromatic (C-H) | Carbonyl (C=O) | Intermolecular | Weak |
| Aromatic (C-H) | Nitro (NO₂) | Intermolecular | Weak |
Pi-Stacking Interactions and Aromatic Stacking Architectures
Pi-stacking is a critical non-covalent interaction that governs the assembly of aromatic molecules. In this compound, the electron-deficient aromatic ring, a consequence of the attached electron-withdrawing carbonyl and nitro groups, heavily influences the nature of these interactions. The introduction of a nitro group significantly enhances the electron-deficient character of the aromatic system, promoting strong interactions with electron-rich aromatic systems and influencing its own stacking arrangement.
In the solid state, molecules of this compound are expected to arrange in parallel or near-parallel stacks to maximize favorable π-π interactions. The typical architectures observed in such systems include:
Parallel-Displaced Stacking: This is the most common arrangement, where aromatic rings are stacked in a staggered fashion. This geometry minimizes electrostatic repulsion between the π-electron clouds while maximizing attractive dispersion forces.
Sandwich (Face-to-Face) Stacking: While less common for identical electron-deficient rings due to repulsion, this arrangement can be stabilized by other intermolecular forces.
The presence of the nitro group can lead to specific nitro-aromatic interactions, where the nitro group of one molecule interacts favorably with the π-system of a neighboring molecule. Studies on nitroarenes show that these interactions contribute significantly to binding and can play a decisive role in the final crystal architecture. ontosight.ai The regiochemistry of the nitro group is significant, influencing the relative orientation of the stacked molecules. ontosight.ai
Table 2: General Characteristics of Pi-Stacking Interactions in Nitroaromatic Compounds
| Interaction Type | Typical Distance (Å) | Common Geometry | Influence of Nitro Group |
|---|---|---|---|
| π-π Stacking | 3.3 - 3.8 | Parallel-Displaced | Enhances interaction due to quadrupolar effects |
Co-crystallization and Formation of Multi-component Crystalline Solids
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal is a multi-component crystalline solid where the components (an active pharmaceutical ingredient and a co-former) are held together by non-covalent interactions, primarily hydrogen bonding.
Given its array of hydrogen bond donors (hydroxyls) and acceptors (carbonyls, nitro group), this compound is an excellent candidate for forming co-crystals with various co-formers. Potential co-formers could include:
Pyridine (B92270) derivatives: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor and could interact with the hydroxyl groups of the indenedione.
Carboxylic acids: These can form robust hydrogen-bonded synthons with the functional groups on the target molecule.
Amides: The amide functional group offers both hydrogen bond donor and acceptor sites, allowing for diverse interaction patterns.
Other aromatic compounds: Co-crystallization with electron-rich aromatic molecules could lead to stable structures stabilized by strong charge-transfer and π-stacking interactions.
The formation of co-crystals is typically achieved through methods such as solvent evaporation, grinding (mechanochemistry), or slurry crystallization. The selection of a suitable co-former and crystallization method is crucial for obtaining a stable multi-component solid. While specific co-crystals of this compound are not reported in the available literature, the extensive use of its parent compound, ninhydrin, in synthesis suggests a high potential for such derivatization.
Applications in Advanced Organic Synthesis and Materials Chemistry
2,2-Dihydroxy-5-nitroindene-1,3-dione as a Versatile Synthetic Building Block
The indane-1,3-dione scaffold is recognized as a privileged structure in chemistry due to its wide-ranging applications in medicinal chemistry, organic electronics, and photopolymerization. nih.gov The presence of two ketone groups flanking a reactive methylene (B1212753) group allows for extensive chemical modification. nih.gov this compound, as a derivative, inherits this versatility, with the added influence of the strongly electron-withdrawing nitro group on its aromatic ring, enhancing its reactivity and utility as a synthetic intermediate.
The reactivity of the carbonyl groups in this compound makes it an excellent starting material for the synthesis of complex heterocyclic structures. It can undergo condensation reactions with various nucleophiles to construct fused ring systems. For instance, ninhydrin (B49086), the parent compound, reacts with imidazo[1,5-a]pyridines through nucleophilic addition to yield complex hydroxy-indene-dione derivatives. pensoft.net This reactivity is translatable to the 5-nitro derivative, opening pathways to novel nitrogen-containing heterocycles. The synthesis of privileged heterocyclic structures is a primary focus in medicinal chemistry, as these scaffolds are prevalent in biologically active compounds. nih.gov The use of indanedione derivatives as starting materials for polycyclic heterosystems has been demonstrated, highlighting the potential of 5-nitroninhydrin in generating molecular diversity. researchgate.net
| Starting Material | Reagent | Resulting Heterocyclic System | Reference |
| Imidazo[1,5-a]pyridines | Ninhydrin (parent compound) | 2-hydroxy-2-(imidazo[1,5-a]pyridinyl)indene-1,3(2H)-diones | pensoft.net |
| 1,3-Indandione | Diazo transfer reagents | 2-Diazo-1,3-indanedione (intermediate for heterocycles) | |
| 2-Substituted 3,5-dinitropyridines | N-methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3′,4′-d]pyridine derivatives | researchgate.net |
This table illustrates the potential of the indanedione core for synthesizing complex heterocyclic systems.
The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The indane-1,3-dione framework serves as a robust scaffold for building larger, functional organic molecules. nih.gov By strategically modifying the this compound core, chemists can design molecules with specific electronic, optical, or biological properties. The inherent reactivity of the dicarbonyl unit and the potential for substitution on the aromatic ring provide multiple points for diversification. This approach is central to diversity-oriented synthesis (DOS), a strategy for rapidly creating libraries of complex and diverse small molecules for biological screening or materials discovery. nih.gov
Integration into Functional Organic Materials
The electronic properties of the indane-1,3-dione system, particularly its electron-accepting nature, make its derivatives attractive candidates for use in functional organic materials. nih.gov The introduction of a nitro group in the 5-position significantly enhances this electron-acceptor character, making this compound a promising component for materials used in organic electronics.
Organic semiconductors (OSCs) are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A key design principle for OSCs is the tuning of molecular packing and electronic properties to facilitate charge transport. Indanedione derivatives have been investigated for this purpose. nih.govrsc.org
Key design features for indanedione-based organic semiconductors include:
Planar π-Conjugated Structure: To maximize intermolecular π-π stacking, which is crucial for efficient charge transport.
Strong Electron-Accepting Core: The indane-1,3-dione unit acts as an electron acceptor. nih.gov The presence of the nitro group in this compound further lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is beneficial for n-type (electron-transporting) semiconductors.
Intermolecular Interactions: The presence of functional groups that can direct molecular packing, such as hydrogen bonding, is advantageous. The dihydroxy group in the title compound can participate in such interactions.
Solubility and Processability: Modification with appropriate side chains is often necessary to ensure good solubility for solution-based processing of thin films.
Research on related 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, synthesized from ninhydrins, has shown that these molecules can exhibit tautomerization and form packing structures suitable for charge transport, achieving hole mobilities in OFETs. nih.govrsc.org
A chromophore is the part of a molecule responsible for its color. The development of new chromophores is essential for applications such as dyes, pigments, and nonlinear optical (NLO) materials. The indane-1,3-dione core is a potent electron acceptor and is frequently used to construct "push-pull" dyes, where it is connected to an electron-donating group through a π-conjugated bridge. nih.gov
The strong electron-withdrawing nature of the nitro group makes this compound an excellent acceptor unit for creating chromophores that absorb in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov By pairing it with various electron donors, a wide range of dyes with tunable optical properties can be synthesized. These materials have potential applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. nih.govnih.gov
| Component | Role in Chromophore | Example | Reference |
| Indane-1,3-dione | Electron Acceptor | Push-pull dyes for ion sensing | nih.gov |
| 5-Nitroindane-1,3-dione moiety | Strong Electron Acceptor | Potential for red-shifted absorption in push-pull systems | nih.gov |
| Phenylenediamine, 1,3-diketones | Electron Donor / π-Bridge Components | Used in multicomponent synthesis of chromophores | nih.gov |
| Bodipy dye | Light-Absorbing Unit | Used in dyads for light-driven hydrogen generation | nih.gov |
This table outlines the roles of different components in the design of chromophores, highlighting the potential of the 5-nitroindanedione unit.
Exploration of Chemical Derivatization for Tailored Synthetic Utility
Chemical derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This technique is widely used to modify the properties of a molecule for a specific application. nih.govresearchgate.net The this compound molecule offers several sites for derivatization, allowing its properties to be tailored for specific synthetic purposes.
Potential derivatization strategies include:
Reactions at the Carbonyl Groups: The ketone functionalities can undergo Knoevenagel condensation with active methylene compounds to introduce new π-conjugated segments. nih.gov
Modification of the Hydroxyl Groups: The geminal diol can be derivatized, for example, through esterification or etherification, to alter solubility or to introduce new functional handles.
Substitution on the Aromatic Ring: While the nitro group is already present, further electrophilic or nucleophilic aromatic substitution could be explored, although the existing nitro group will strongly direct any new substituents.
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, providing a powerful tool for tuning the molecule's properties.
Such derivatization reactions are crucial for fine-tuning the performance of the molecule in various applications, from enhancing ionization efficiency for analytical purposes to optimizing the performance of organic electronic devices. nih.govnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
